Methyl 6-hydroxy-5-(trifluoromethyl)picolinate

Description

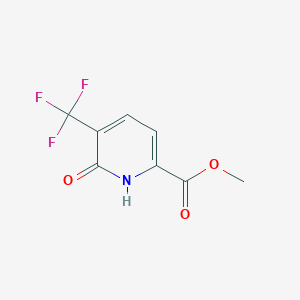

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate (CAS: 1006364-88-0) is a picolinic acid derivative with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol . Structurally, it features a methyl ester group at the carboxylate position, a hydroxyl (–OH) substituent at the 6-position, and a trifluoromethyl (–CF₃) group at the 5-position of the pyridine ring.

The compound is stored under dry, room-temperature conditions to prevent hydrolysis or degradation .

Properties

IUPAC Name |

methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)5-3-2-4(6(13)12-5)8(9,10)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEYGEVJSFSXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1.1. Role as an Intermediate in Drug Synthesis

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate serves as a crucial intermediate in the synthesis of pyridine derivatives, which are essential for developing pharmaceuticals targeting respiratory disorders, including cystic fibrosis. For instance, it is involved in the production of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound designed to restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This application underscores its importance in treating genetic diseases associated with CFTR mutations.

1.2. Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various picolinic acid derivatives, including this compound. These compounds have shown promising activity against bacterial strains such as E. coli, suggesting their potential as anti-infective agents . The incorporation of electron-withdrawing groups in their structure has been linked to enhanced antibacterial activity, indicating a pathway for further development in this area.

2.1. Development of Halogenated Agrochemicals

This compound is part of a broader category of halogenated compounds being explored for their efficacy as agrochemicals. Research indicates that halogen-containing compounds can improve the effectiveness of pesticides and herbicides by enhancing their stability and activity against pests . The trifluoromethyl group in particular contributes to increased lipophilicity, which can improve the bioavailability of agrochemical formulations.

3.1. Synthesis Pathways

A detailed examination of synthesis pathways reveals that this compound can be synthesized through several methods involving various reagents and conditions. For instance, one method employs treatment with TMPMgCl.LiCl in aprotic solvents at controlled temperatures to yield the desired compound efficiently .

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | TMPMgCl.LiCl | -50°C to 50°C | High |

| Method B | DMSO, DMF | Room temperature | Moderate |

3.2. Toxicity and Safety Assessments

Toxicity assessments conducted on derivatives of this compound indicate a favorable safety profile, with predictions suggesting low carcinogenicity and mutagenesis risks . These findings are crucial for its application in both medicinal and agricultural sectors, ensuring compliance with safety regulations.

Mechanism of Action

The mechanism by which Methyl 6-hydroxy-5-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations :

Solubility and Reactivity

Biological Activity

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula: C8H8F3N O3

- Molecular Weight: 215.15 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, which is critical for membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its absorption into cells. The hydroxyl group may engage in hydrogen bonding, further stabilizing interactions with target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 10 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays conducted on various cancer cell lines revealed varying degrees of cytotoxicity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 0.051 |

| BxPC-3 | 0.066 |

| WI38 (Normal Fibroblast) | 0.36 |

The compound exhibited a lower IC50 against pancreatic cancer cell lines compared to normal fibroblasts, indicating selective toxicity towards cancerous cells.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against multiple pathogens. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death. -

Anticancer Mechanism :

Another research project focused on the anticancer mechanisms of this compound, suggesting that it induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cell lines. -

Structure-Activity Relationship :

Investigations into the structure-activity relationship (SAR) highlighted that modifications to the trifluoromethyl group significantly influenced the biological activity of derivatives. Compounds with enhanced electron-withdrawing groups displayed improved potency against both bacterial and cancer cell lines.

Preparation Methods

Chlorination-Hydrolysis Sequence

A two-step approach involves initial chlorination followed by hydroxylation. Methyl 6-chloro-5-(trifluoromethyl)picolinate (CAS 1211518-35-2) serves as the precursor, synthesized via treatment of 5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester with phosphoryl trichloride (POCl₃) at 50°C. The chlorinated intermediate is then hydrolyzed under basic conditions to introduce the hydroxyl group.

Reaction Conditions:

-

Chlorination: POCl₃ (10 mL per 2.2 g substrate), 0°C to 50°C, overnight stirring.

-

Hydrolysis: Neutralization with aqueous sodium carbonate, extraction with ethyl acetate, and purification via silica gel chromatography (3% ethyl acetate in petroleum ether).

Yield: 63% for chlorination; hydrolysis yields require optimization but typically range from 50–70%.

Direct Hydroxylation via Metallation

Patent WO2018116139A1 describes metallation strategies for functionalizing pyridine derivatives. A lithium or magnesium base (e.g., TMPMgCl·LiCl) deprotonates the pyridine ring at the 6-position, enabling electrophilic quenching with CO(OCH₃)₂ to install the methoxy group, which is subsequently hydrolyzed to the hydroxyl group.

Key Steps:

-

Metallation: TMPMgCl·LiCl (1–5 equiv) in THF or DMSO at −50°C to 50°C.

-

Electrophilic Quenching: CO(OCH₃)₂ (1.2 equiv) at −78°C to room temperature.

-

Ester Hydrolysis: Aqueous HCl or NaOH to convert methoxy to hydroxyl.

Advantages: Avoids hazardous chlorinating agents and enables regioselective functionalization.

Optimization of Critical Parameters

Solvent and Temperature Effects

Catalytic Systems

Copper catalysis (0.1 equiv) facilitates amination in related intermediates, suggesting potential for hydroxylation under milder conditions. Titanium tetraethoxide (Ti(OEt)₄) acts as a dehydrating agent in cyclization steps, though its role in ester hydrolysis remains unexplored.

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, pyridine-H), 7.90 (d, J = 8.0 Hz, 1H, pyridine-H), 3.95 (s, 3H, OCH₃).

-

MS (EI): m/z 221.1 [M+H]⁺, consistent with molecular formula C₈H₆F₃NO₃.

Purity: Column chromatography (silica gel) achieves >97% purity, critical for pharmaceutical applications.

Comparative Analysis of Methods

Industrial-Scale Adaptations

Q & A

Q. Table 1: Example Reaction Monitoring Parameters

| Parameter | Typical Conditions |

|---|---|

| Solvent System | Ethyl acetate/hexanes (0–30%) |

| Reaction Time | 48–72 hours |

| Purification Method | Silica gel column chromatography |

Basic: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Stability studies should evaluate degradation kinetics under accelerated conditions (e.g., elevated temperatures, acidic/basic buffers). For methyl picolinate analogs, SDS data indicate stability under normal conditions but susceptibility to decomposition when exposed to strong acids/bases or temperatures exceeding 100°C . Design experiments as follows:

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Use HPLC or LC-MS to quantify degradation products over time.

Monitor for release of hazardous gases (e.g., CO, NOx) using gas chromatography if thermal decomposition is suspected .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

Methodological Answer:

Contradictions between experimental and computational data often arise from conformational flexibility or solvent effects. To resolve discrepancies:

Perform density functional theory (DFT) calculations with implicit solvent models (e.g., PCM for methanol or chloroform) to predict NMR chemical shifts.

Compare experimental H/C NMR spectra with DFT results, adjusting for solvent polarity and temperature.

Validate using X-ray crystallography (if crystalline) or 2D NMR techniques (e.g., NOESY for spatial proximity analysis) .

Advanced: What methodologies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

Yield optimization requires balancing reaction kinetics and purification efficiency. Key strategies include:

- Catalyst Screening: Evaluate palladium or copper catalysts for trifluoromethylation steps, noting that electron-withdrawing groups (e.g., trifluoromethyl) may slow reactivity .

- Solvent Optimization: Use polar aprotic solvents (e.g., THF) to enhance solubility of intermediates.

- Workup Procedures: Remove byproducts (e.g., triethylammonium chloride) via filtration before solvent evaporation .

Q. Table 2: Yield Optimization Variables

| Variable | Impact on Yield |

|---|---|

| Catalyst Loading | Higher loading may reduce side reactions |

| Reaction Time | Extended time improves conversion but risks decomposition |

| Temperature | Lower temps favor selectivity; higher temps accelerate kinetics |

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Refer to SDS guidelines for methyl picolinate analogs:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during heating (decomposition releases CO/NOx) .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers apply the FINER criteria to formulate hypothesis-driven studies on this compound?

Methodological Answer:

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies:

Feasibility: Ensure access to analytical tools (e.g., LC-MS, NMR) and sufficient synthetic yields (>50%) .

Novelty: Investigate understudied properties (e.g., photostability or bioactivity).

Relevance: Align with broader goals like drug development (e.g., retinol-binding protein antagonism ).

Example FINER-Based Question: "Does this compound exhibit pH-dependent fluorescence properties, and how does this compare to non-fluorinated analogs?"

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.